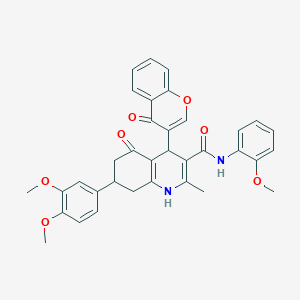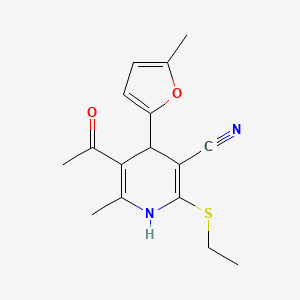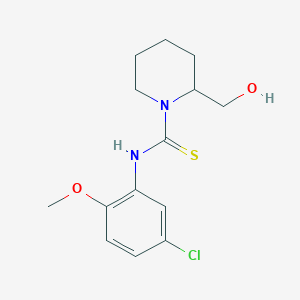![molecular formula C24H20N2O4 B4141239 methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate](/img/structure/B4141239.png)
methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate
Vue d'ensemble
Description
Methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of indenoquinoline derivatives, which have been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. The compound has also been reported to induce oxidative stress and activate the JNK/p38 MAPK signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of autophagy, and the modulation of the immune system. The compound has also been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis and inhibit tumor growth, and its potential to overcome drug resistance. However, the limitations of using this compound include its poor solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability.
Orientations Futures
There are several future directions for research on methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate. These include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the compound could be used as a lead compound for the development of novel anticancer agents with improved potency and selectivity.
Applications De Recherche Scientifique
Methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Propriétés
IUPAC Name |
methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-24(27)15-8-6-14(7-9-15)23-20-12-16-4-2-3-5-18(16)22(20)19-13-17(26(28)29)10-11-21(19)25-23/h2-11,13,20,22-23,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVYLGWQXIIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[2-(allylamino)benzoyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B4141164.png)
![N-ethyl-4-methoxy-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4141176.png)
![2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4141184.png)
![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4141187.png)
![4-{2-[(3-bromophenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4141188.png)
![3-{[2-(2-fluorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4141193.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-(4-propoxyphenyl)acetamide](/img/structure/B4141205.png)
![ethyl [1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B4141220.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetic acid](/img/structure/B4141227.png)

![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
